Cas no 132922-43-1 ({(2S,4S,4aR,5S,8S,8aR)-2,4,8-tris(acetyloxy)-5,6-dimethyl-5-[2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]octahydro-8aH-spiro[naphthalene-1,2'-oxiran]-8a-yl}methyl 3-hydroxy-2-methylidenebutanoate)

{(2S,4S,4aR,5S,8S,8aR)-2,4,8-tris(acetyloxy)-5,6-dimethyl-5-[2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]octahydro-8aH-spiro[naphthalene-1,2'-oxiran]-8a-yl}methyl 3-hydroxy-2-methylidenebutanoate structure
132922-43-1 structure
Product Name:{(2S,4S,4aR,5S,8S,8aR)-2,4,8-tris(acetyloxy)-5,6-dimethyl-5-[2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]octahydro-8aH-spiro[naphthalene-1,2'-oxiran]-8a-yl}methyl 3-hydroxy-2-methylidenebutanoate
CAS-nummer:132922-43-1
MF:C31H42O12
MW:606.657990932465
CID:1236553
PubChem ID:179907
Update Time:2025-04-20

{(2S,4S,4aR,5S,8S,8aR)-2,4,8-tris(acetyloxy)-5,6-dimethyl-5-[2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]octahydro-8aH-spiro[naphthalene-1,2'-oxiran]-8a-yl}methyl 3-hydroxy-2-methylidenebutanoate Chemische en fysische eigenschappen

Naam en identificatie

    • {(2S,4S,4aR,5S,8S,8aR)-2,4,8-tris(acetyloxy)-5,6-dimethyl-5-[2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]octahydro-8aH-spiro[naphthalene-1,2'-oxiran]-8a-yl}methyl 3-hydroxy-2-methylidenebutanoate
    • [(1S,3S,4aR,5S,8S,8aR)-1,3,5-triacetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl 3-hydroxy-2-methylidenebutanoate
    • {(2S,4S,4aR,5S,8S,8aR)-2,4,8-tris(acetyloxy)-5,6-dimethyl-5-[2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]octahydro-8aH-spiro[naphtha
    • 132922-43-1
    • {2,4,8-Tris(acetyloxy)-5,6-dimethyl-5-[2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]octahydro-8aH-spiro[naphthalene-1,2'-oxiran]-8a-yl}methyl 3-hydroxy-2-methylidenebutanoate
    • DTXSID20927866
    • Ajugacumbin E
    • Inchi: 1S/C31H42O12/c1-16-10-24(42-20(5)34)30(14-39-28(37)17(2)18(3)32)27(29(16,7)9-8-22-11-26(36)38-13-22)23(41-19(4)33)12-25(43-21(6)35)31(30)15-40-31/h11,16,18,23-25,27,32H,2,8-10,12-15H2,1,3-7H3
    • InChI-sleutel: PIIQPVTUGULYTD-UHFFFAOYSA-N
    • LACHT: CC(C(C(OCC12C3(OC3)C(OC(=O)C)CC(OC(=O)C)C1C(CCC1COC(=O)C=1)(C)C(C)CC2OC(=O)C)=O)=C)O

Berekende eigenschappen

  • Exacte massa: 606.26766
  • Monoisotopische massa: 606.268
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 43
  • Aantal draaibare bindingen: 14
  • Complexiteit: 1220
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 3
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2
  • Topologisch pooloppervlak: 164Ų

Experimentele eigenschappen

  • Dichtheid: 1.28
  • Kookpunt: 702.2°C at 760 mmHg
  • Vlampunt: 218.9°C
  • Brekindex: 1.546
  • PSA: 164.26
Aanbevolen leveranciers
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk